N-(5-Acetyl-2-nitrophenyl)acetamide
Description
N-(5-Acetyl-2-nitrophenyl)acetamide is a nitro-substituted acetamide derivative characterized by a benzene ring functionalized with acetyl (at position 5) and nitro (at position 2) groups, linked to an acetamide moiety. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research due to its reactive nitro and acetyl groups, which enable diverse chemical transformations .
Properties
CAS No. |
92642-17-6 |
|---|---|
Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
N-(5-acetyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H10N2O4/c1-6(13)8-3-4-10(12(15)16)9(5-8)11-7(2)14/h3-5H,1-2H3,(H,11,14) |
InChI Key |
ARKOWXVTOKROFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The following table highlights structural differences among N-(5-Acetyl-2-nitrophenyl)acetamide and related acetamide derivatives:
Physicochemical Properties
- Solubility: Methoxy-substituted derivatives (e.g., N-(2-Methoxy-5-nitrophenyl)acetamide) exhibit higher solubility in ethanol and water due to increased polarity . Chloro and nitro groups reduce solubility in aqueous media but enhance stability in organic solvents .
- Thermal Stability : Methylsulfonyl and nitro groups in N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide contribute to higher melting points (observed via crystallographic data) compared to acetylated analogues .
Research Findings and Challenges
- Crystallography : N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide exhibits intermolecular hydrogen bonding (C–H⋯O interactions), stabilizing its crystal lattice .
- Electrochemical Behavior : Nitro groups in this compound may undergo reduction to amines, a pathway critical in prodrug activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
